3-(Isoxazol-3-yl)pyrazin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-(1,2-oxazol-3-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H5N3O2/c11-7-6(8-2-3-9-7)5-1-4-12-10-5/h1-4H,(H,9,11) |
InChI Key |
RPXKVCATQHGXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C2=NC=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isoxazol 3 Yl Pyrazin 2 Ol and Analogous Structures
General Synthetic Approaches to Pyrazinol Derivatives
Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. They are found in a variety of natural products and are significant components in flavor and fragrance chemistry. wikipedia.org The synthesis of their derivatives often involves the formation of the core pyrazine (B50134) ring through cyclization reactions.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, adhering to the principles of atom and step economy. While MCRs for pyrazole (B372694) synthesis are well-documented, their application to pyrazine synthesis is also an area of active research. beilstein-journals.orgmdpi.com These reactions typically involve the combination of three or more starting materials to form the heterocyclic product. For instance, a one-pot synthesis of multisubstituted pyrazoles has been achieved through the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov Although this example leads to pyrazoles, the underlying principle of combining multiple fragments can be conceptually extended to pyrazine synthesis, for example, by designing reactions that involve a 1,2-diamine, a 1,2-dicarbonyl compound, and other variable components. Metal-catalyzed multicomponent coupling or cyclization reactions have been developed for a variety of N-heteroaromatic molecules. nih.gov
Condensation reactions are the most traditional and widely used methods for constructing the pyrazine ring. These reactions typically involve the cyclization of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov The subsequent oxidation of the resulting dihydropyrazine (B8608421) intermediate yields the aromatic pyrazine.
Historically significant methods include:
Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine. wikipedia.org
Gutknecht Pyrazine Synthesis (1879): Also based on the self-condensation of an α-ketoamine, this method differs in the synthetic route to the key intermediate. wikipedia.org
Modern variations often employ different starting materials and catalysts. For example, pyrazine derivatives can be formed from the condensation of α-diketones with 1,2-diaminoalkanes, followed by oxidation. slideshare.netyoutube.com Another approach involves the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes, which produces 2,5-substituted pyrazines. nih.govelsevierpure.com Similarly, quinoxalines, which are benzofused pyrazines, can be synthesized through the condensation of an aromatic diamine with diketones. acs.org Aldol-type condensation reactions have also been utilized to introduce functional groups onto a pre-existing pyrazine ring. acs.org
| Condensation Method | Reactants | Key Feature | Reference |
| Gutknecht Synthesis | α-amino ketones | Self-condensation | wikipedia.org |
| Diketone/Diamine Condensation | α-Diketones, 1,2-Diamines | Cyclization followed by oxidation | nih.govslideshare.netyoutube.com |
| Dehydrogenative Coupling | β-Amino Alcohols | Metal-catalyzed self-coupling | nih.govelsevierpure.com |
| Quinoxaline Synthesis | Aromatic Diamines, Diketones | Forms benzofused pyrazines | acs.org |
General Synthetic Approaches to Isoxazole (B147169) Derivatives
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is present in numerous biologically active compounds and approved pharmaceuticals. nih.gov The synthesis of isoxazoles is most commonly achieved through cycloaddition reactions.
The [3+2] cycloaddition between a nitrile oxide (as the 1,3-dipole) and a dipolarophile (such as an alkene or alkyne) is the most direct and versatile method for constructing the isoxazole and isoxazoline (B3343090) rings. tandfonline.commdpi.commdpi.comresearchgate.net
The reaction between a nitrile oxide and an alkyne directly yields a substituted isoxazole. Nitrile oxides are unstable and are typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitro compounds. mdpi.comnih.govnih.gov
Several methods exist for generating nitrile oxides for this cycloaddition:
Dehydrohalogenation of Hydroximoyl Chlorides: Treatment of hydroximoyl chlorides with a base like triethylamine (B128534) generates the nitrile oxide for subsequent reaction. nih.gov
Oxidation of Aldoximes: A mild and efficient method involves the oxidation of aldoximes using reagents such as N-chlorosuccinimide (NCS) or hypervalent iodine compounds like (diacetoxyiodo)benzene (B116549) (DIB). tandfonline.comscispace.com The hypervalent iodine-induced method has been shown to be highly regioselective and high-yielding for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. scispace.comrsc.org
From α-Nitroketones: In the presence of an acid like p-TsOH, α-nitroketones can be converted into nitrile oxides, which then react with alkenes or alkynes. mdpi.com
While thermal cycloadditions can suffer from low yields and poor regioselectivity, modern methods often employ catalysts or specific reaction conditions to overcome these limitations. scispace.com For example, copper(I)-catalyzed reactions improve regioselectivity for terminal alkynes, typically yielding 3,5-disubstituted isoxazoles. beilstein-journals.org However, a significant focus has been on developing metal-free, regioselective syntheses. nih.govscispace.com The reaction can also be performed in environmentally benign solvents like water. beilstein-journals.org
| Nitrile Oxide Precursor | Generation Method | Dipolarophile | Product | Reference |
| Aldoxime | Hypervalent iodine | Terminal Alkyne | 3,5-Disubstituted Isoxazole | scispace.comrsc.org |
| Aldoxime | N-Chlorosuccinimide (NCS) / Base | Alkyne | Substituted Isoxazole | tandfonline.com |
| Hydroxyimidoyl Chloride | Base (e.g., Triethylamine) | Terminal Alkyne | 3,5-Disubstituted Isoxazole | nih.gov |
| 1,3-Diketone/β-Ketoester | (with hydroxylamine) | - | 3,4,5-Trisubstituted Isoxazole | beilstein-journals.org |
An alternative and widely used pathway to isoxazole derivatives involves the reaction of hydroxylamine (B1172632) with a three-carbon component, most notably an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net This method represents a formal [3+2] cyclization where the C-C-C=O unit of the chalcone reacts with the N-O unit of hydroxylamine.
The synthesis involves two key steps:
Claisen-Schmidt Condensation: The chalcone precursor is synthesized by the base-catalyzed condensation of an aromatic ketone and an aromatic aldehyde. nih.govacs.org
Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride, typically in an alkaline medium, to yield the isoxazole product via an intermolecular cycloaddition reaction. nih.govwisdomlib.orgresearchgate.netajrconline.org
This methodology provides a straightforward route to a variety of 3,5-diaryl-substituted isoxazoles and related structures, with the substitution pattern on the final product being dictated by the starting aldehyde and ketone. nih.govresearchgate.net
Transition Metal-Catalyzed Isoxazole Synthesis
The synthesis of the isoxazole ring, a core component of the target molecule, has been significantly advanced through the use of transition metal catalysis. These methods offer high efficiency, regioselectivity, and functional group tolerance. researchgate.net Catalysts based on copper, palladium, ruthenium, and gold have been pivotal in developing robust synthetic routes. researchgate.netrsc.org
A predominant strategy involves the [3+2] cycloaddition of an alkyne with a nitrile oxide, a reaction often facilitated by a copper(I) catalyst. organic-chemistry.orgnih.gov This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides, provide a convenient pathway to functionalized isoxazoles. organic-chemistry.org
Ruthenium(II)-catalyzed reactions have also been employed, for instance, in the synthesis of trisubstituted pyrroles from isoxazoles, demonstrating the versatility of these catalysts in heterocyclic transformations. researchgate.net Gold-catalyzed reactions, such as the cycloisomerization of α,β-acetylenic oximes, yield substituted isoxazoles under moderate conditions, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted variants. organic-chemistry.org These transition metal-mediated processes are crucial for constructing complex isoxazole-containing molecules with high precision. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Isoxazole Synthesis
| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) | [3+2] Cycloaddition | Terminal Alkynes, Nitrile Oxides | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |
| Palladium | Cascade Annulation/Allylation | Alkynyl Oxime Ethers, Allyl Halides | Functionalized Isoxazoles | organic-chemistry.org |
| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic Oximes | Substituted Isoxazoles | organic-chemistry.org |
Green Chemistry Principles in Isoxazole Synthesis
In alignment with modern synthetic practices, green chemistry principles are increasingly being applied to the synthesis of isoxazole derivatives to minimize environmental impact. nih.govdntb.gov.uaresearchgate.net These approaches focus on reducing the use of hazardous solvents, decreasing energy consumption, and improving atom economy. nih.govmdpi.com
One prominent green technique is the use of ultrasonic irradiation, which can significantly accelerate reaction rates, improve yields, and reduce the need for harsh conditions. mdpi.comnih.gov Ultrasound-assisted synthesis has been successfully used for multicomponent reactions to produce isoxazole scaffolds, often in aqueous media, thereby avoiding toxic organic solvents. mdpi.comnih.gov For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved using ultrasound, with water as the solvent and a recyclable catalyst. mdpi.com
Microwave-assisted synthesis is another energy-efficient method that drastically reduces reaction times from hours to minutes while often improving product yields compared to conventional heating. nih.govresearchgate.net The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride has demonstrated the efficiency of this technique. researchgate.net Furthermore, reactions under solvent-free conditions or in benign solvents like water are central to green isoxazole synthesis. mdpi.comsemnan.ac.ir The use of natural sunlight as a clean and inexpensive energy source for three-component reactions to form isoxazol-5(4H)-ones further exemplifies the commitment to sustainable chemical production. semnan.ac.ir
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Isoxazoles
| Method | Reaction Time | Yield | Solvents | Energy Source | Reference |
|---|---|---|---|---|---|
| Conventional Heating | 6-8 hours | 58-69% | Organic Solvents | Conventional Heating | researchgate.net |
| Microwave Irradiation | 6-10 minutes | 67-82% | Minimal/No Solvent | Microwaves | researchgate.net |
| Ultrasonic Irradiation | 4-40 minutes | ~95% | Water | Ultrasound | nih.gov |
Targeted Synthetic Strategies for Bridging Pyrazine and Isoxazole Moieties
Construction of Isoxazole-Pyrazine Hybrids
The creation of hybrid molecules that covalently link pyrazine and isoxazole rings is a key strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities. mdpi.comijariit.com This "molecular hybridization" approach combines two distinct pharmacophores into a single entity. mdpi.comijariit.com
Synthetic strategies often involve multi-step sequences where one heterocycle is constructed first, followed by the formation of the second ring onto a functionalized intermediate. For example, a pyrazine derivative bearing a suitable functional group, such as an aldehyde or a ketone, can serve as a precursor. This group can then be transformed into an α,β-unsaturated ketone via an aldol (B89426) condensation, which subsequently undergoes a condensation reaction with hydroxylamine hydrochloride to form the isoxazole ring. nih.gov This approach was used to synthesize pyrazoline and isoxazole-bridged indole (B1671886) C-glycoside hybrids. nih.gov
Alternatively, a pre-formed isoxazole with a reactive handle can be coupled with a pyrazine derivative. A common method involves the Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an isoxazole aldehyde to form a chalcone intermediate, which is then cyclized to build a second heterocyclic ring. ijariit.com While direct coupling methods are less common, the versatility of pyrazine chemistry allows for various functionalizations that can facilitate linkage to an isoxazole unit. researchgate.netunimas.my
Derivatization and Functionalization Strategies of the Core Scaffold
Once the core 3-(isoxazol-3-yl)pyrazine scaffold is assembled, further derivatization is often necessary to modulate its physicochemical and biological properties. rsc.org These modifications can be directed at either the pyrazine or the isoxazole ring.
Achieving regioselectivity—the ability to functionalize a specific position on the heterocyclic rings—is crucial for establishing structure-activity relationships. For the pyrazine ring, directed metalation strategies are highly effective. nih.gov The use of organometallic intermediates, such as those derived from zinc or magnesium, allows for the precise introduction of electrophiles at specific carbon atoms. nih.gov For instance, treating a chloro-substituted pyrazine scaffold with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl can lead to regioselective metalation at different positions, which can then be quenched with various electrophiles to install new functional groups. nih.gov This method provides access to polyfunctionalized pyrazine derivatives that would be difficult to obtain otherwise. nih.gov
The isoxazole ring itself offers opportunities for structural modification. nih.govmdpi.com Due to its electron-rich nature and a relatively weak nitrogen-oxygen bond, the isoxazole ring can be a valuable synthetic intermediate. nih.govmdpi.com It allows for easier modification of substituents on the ring structure. researchgate.net
Structural Modifications of the Pyrazine Ring
The pyrazine core is a versatile scaffold in medicinal chemistry, and its bioactivity can be finely tuned through various structural modifications. imist.ma While direct synthetic routes for 3-(isoxazol-3-yl)pyrazin-2-ol are not extensively detailed in the public domain, a wealth of information exists regarding the structural modification of analogous pyrazine and pyrazin-2-ol structures. These methodologies provide a roadmap for creating a diverse library of compounds for further investigation. Key modifications often focus on the introduction of various functional groups onto the pyrazine ring to alter its electronic properties, steric profile, and potential for intermolecular interactions.
A common strategy for modifying the pyrazine ring involves starting with a pre-formed pyrazine core and introducing substituents through various chemical transformations. These can include reactions such as nitration, halogenation, amination, and cross-coupling reactions. rsc.orgimist.ma For instance, halogenated pyrazines are valuable intermediates that can undergo palladium-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other functional groups. rsc.org
One established method for synthesizing substituted pyrazines that can be further modified involves the cyclization of N-allyl malonamides. This approach yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, respectively. rsc.org The resulting pyrazine structure can then be subjected to a variety of modifications, including alkylations, side-chain brominations, and hydrogenations, allowing for the introduction of diverse substituents at other positions on the ring. rsc.orgrsc.org
Another approach to pyrazine ring modification begins with iminodiacetonitrile (B147120) derivatives. These precursors can be reacted with a range of reagents, including hydroxylamine, primary and secondary amines, and various alcohols, in the presence of a base to yield a variety of substituted pyrazines. google.com This method offers a flexible route to 2-amino-6-substituted-pyrazines. google.com
Various chemical transformations have been successfully applied to commercially available pyrazine-based starting materials. These include nitration, acetylation, esterification, bromination, and amidation, resulting in a range of pyrazine derivatives with potential biological applications. imist.ma The introduction of groups like bromo, methyl, methoxy (B1213986), nitro, and amino can significantly influence the antimigration and antiproliferative activities of the resulting compounds. imist.ma
The following table summarizes various structural modifications performed on pyrazine rings, based on available research findings:
| Starting Material/Core | Reagent(s) | Type of Modification | Resulting Functional Group/Structure | Reference(s) |
| Halogenated Pyrazines | Organometallic reagents (e.g., boronic acids, organozincs) / Palladium catalyst | Cross-Coupling Reaction | Alkyl, Aryl, or Heteroaryl groups | rsc.org |
| Pyrazine with Ester and Hydroxy Groups | Alkyl halides | Alkylation | N-alkylated pyrazinone | rsc.org |
| Pyrazine with Ester and Hydroxy Groups | N-Bromosuccinimide (NBS) | Side-chain Bromination | Bromomethyl group | rsc.org |
| Iminodiacetonitrile derivative | Hydroxylamine or its salt / Base | Cyclization/Substitution | 2,6-diaminopyrazine-1-oxide (DAPO) | google.com |
| Iminodiacetonitrile derivative | Aliphatic or substituted aliphatic amine / Base | Cyclization/Substitution | 2-amino-6-(alkylamino)pyrazine | google.com |
| 3-Aminopyrazine-2-carboxylic acid | SOCl₂ then Aniline | Amidation | 3-amino-N-phenylpyrazine-2-carboxamide | imist.ma |
| 3-Aminopyrazine-2-carboxylic acid | SOCl₂ then Methylamine | Amidation | 3-amino-N-methylpyrazine-2-carboxamide | imist.ma |
| 3-Aminopyrazine-2-carboxylic acid | Methanol / Acid catalyst | Esterification | Methyl 3-aminopyrazine-2-carboxylate | imist.ma |
| Commercially available pyrazine with amine/amide groups | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitration | Nitro group | imist.ma |
| Commercially available pyrazine with amine/amide groups | Brominating agent (e.g., Br₂ or NBS) | Bromination | Bromo group | imist.ma |
Biological Activity Profiles and Mechanistic Investigations in Vitro Research Focus
In Vitro Antimicrobial Activity Studies
The antimicrobial potential of heterocyclic compounds is typically first established through in vitro screening against a panel of pathogenic microorganisms. Derivatives of isoxazole (B147169), pyrazine (B50134), and the related pyrazole (B372694) scaffold have been extensively evaluated, providing a framework for understanding the potential activity of 3-(Isoxazol-3-yl)pyrazin-2-ol.
The evaluation of antibacterial efficacy is a critical component of antimicrobial drug discovery. In vitro assessments, such as the determination of Minimum Inhibitory Concentration (MIC), provide foundational data on a compound's potency against various bacterial strains.
Derivatives containing isoxazole, pyrazine, and pyrazole moieties have demonstrated significant inhibitory activity against a range of Gram-positive bacteria. Numerous studies have highlighted the potency of these scaffolds against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
For instance, certain pyrazole derivatives have been identified as potent growth inhibitors of S. aureus, Bacillus subtilis, and Enterococcus faecalis nih.gov. Trifluorophenyl-substituted pyrazoles, in particular, showed MIC values as low as 0.39 µg/mL against MRSA strains nih.gov. Similarly, a variety of isoxazole derivatives have been synthesized and found to possess potent antibacterial properties against Gram-positive organisms ijrrjournal.com. One study revealed that specific isoxazole derivatives exhibited noticeably high activity against S. aureus, with MIC values significantly lower than other related compounds nih.gov. Pyrazine derivatives have also shown potent activity against selected Gram-positive strains . In one study, certain pyrazine-2-carboxylic acid derivatives were found to be particularly sensitive against S. aureus with MIC values of 6.25 µg/mL rjpbcs.com. Another series of 3-benzylaminopyrazine-2-carboxamides showed moderate activity against S. aureus, with MICs around 31.25 µM mdpi.com.
The collective evidence suggests that the chemical class to which this compound belongs is a promising source of compounds for targeting Gram-positive bacteria.
Table 1: In Vitro Activity of Representative Isoxazole, Pyrazole, and Pyrazine Derivatives against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus (MRSA) | 0.39 µg/mL | nih.gov |
| Pyrazole Derivative | Bacillus subtilis | 1.56 µg/mL | nih.gov |
| Pyrazine Derivative | Staphylococcus aureus | 6.25 µg/mL | rjpbcs.com |
| Pyrazine Derivative | Bacillus subtilis | 25 µg/mL | rjpbcs.com |
| Isoniazid-Pyrazoline | Staphylococcus aureus | 3.12 µg/mL | doaj.org |
| Isoxazole Derivative (PUB9) | Staphylococcus aureus | <0.00025 mg/mL | nih.gov |
While many heterocyclic compounds show a preference for Gram-positive bacteria, several derivatives of isoxazole, pyrazole, and pyrazine have also demonstrated activity against Gram-negative pathogens. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier, making activity against these organisms a noteworthy finding.
Studies on pyrazine derivatives have indicated that they are generally more potent against Gram-positive bacteria, though some activity against Escherichia coli and Salmonella typhi has been reported . Certain pyrazine-2-carboxylic acid derivatives were found to be effective against E. coli at an MIC of 50 µg/mL and against Pseudomonas aeruginosa at 25 µg/mL rjpbcs.com. In the case of isoxazole-triazole hybrids, one compound exhibited remarkable antibacterial activity against E. coli, with an inhibition zone of 36.4 mm, which was comparable to standard antibiotics like cefotaxime (B1668864) and imipenem (B608078) mdpi.com. This same compound also showed activity against P. aeruginosa with an MIC of 30 mg/mL mdpi.com. Research on pyrazoline derivatives also revealed significant antibacterial action against E. coli and P. aeruginosa, with some compounds showing MIC values of 6.25 µg/mL doaj.org. However, other studies have found that some pyrazole derivatives have limited to no inhibitory effect on the growth of Klebsiella–Enterobacter spp. nih.gov.
These findings indicate that while not always as potent as against Gram-positive strains, specific structural modifications to the isoxazole-pyrazine core could yield effective agents against Gram-negative bacteria.
Table 2: In Vitro Activity of Representative Isoxazole, Pyrazole, and Pyrazine Derivatives against Gram-Negative Bacteria
| Compound Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Pyrazine Derivative | Escherichia coli | 50 µg/mL | rjpbcs.com |
| Pyrazine Derivative | Pseudomonas aeruginosa | 25 µg/mL | rjpbcs.com |
| Isoniazid-Pyrazoline | Escherichia coli | 6.25 µg/mL | doaj.org |
| Isoniazid-Pyrazoline | Pseudomonas aeruginosa | 3.12 µg/mL | doaj.org |
| Isoxazole-Triazole Hybrid | Escherichia coli | 15 mg/mL | mdpi.com |
| Isoxazole-Triazole Hybrid | Pseudomonas aeruginosa | 30 mg/mL | mdpi.com |
Beyond determining the minimum concentration needed for inhibition, it is crucial to understand how a compound affects bacterial growth over time. Antibacterial agents can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth), a distinction often determined through time-kill kinetic studies ijrrjournal.com.
Research on related heterocyclic compounds provides insight into potential mechanisms. For example, naphthyl-substituted pyrazole-derived hydrazones were found to be bactericidal for S. aureus but bacteriostatic for A. baumannii, demonstrating that the effect can be species-specific nih.gov. Studies on novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share some structural similarities, showed that these compounds could disrupt cell shape and that their inhibitory effect was concentration-dependent frontiersin.org. Some pyrazole derivatives have been shown to inhibit the growth of Klebsiella–Enterobacter at a level of 82.8% at a concentration of 10⁻⁵ mol/dm³ nih.gov. These investigations into growth dynamics are essential for understanding the therapeutic potential and mechanism of action of new antibacterial agents.
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics mdpi.com. The ability of a compound to inhibit biofilm formation or disrupt existing biofilms is a highly desirable attribute.
Derivatives of pyrazole and isoxazole have shown significant promise as antibiofilm agents. Certain pyrazole derivatives were found to be highly effective against catheter-associated biofilms, with one compound being 25 times more active than vancomycin (B549263) nih.gov. These compounds were also effective against biofilms of S. aureus and A. baumannii nih.gov. The mechanism for some pyrazole derivatives is linked to the interruption of the quorum-sensing (QS) process, a cell-to-cell communication system that regulates biofilm formation nih.govnih.gov. Similarly, specific isoxazole derivatives demonstrated a strong capacity to reduce biofilm, achieving over 90% reduction in biofilm-forming cells of S. aureus and P. aeruginosa nih.gov. This antibiofilm activity highlights a crucial area of potential for compounds like this compound in addressing persistent and difficult-to-treat infections.
Table 3: In Vitro Antibiofilm Activity of Representative Isoxazole and Pyrazole Derivatives
| Compound Class | Bacterial Strain | Biofilm Reduction/MBIC | Reference |
|---|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus | >60% Inhibition | nih.gov |
| Pyrazole Derivative | Pseudomonas aeruginosa | >60% Inhibition | nih.gov |
| Isoxazole Derivative (PUB9) | Staphylococcus aureus | >90% Reduction | nih.gov |
| Isoxazole Derivative (PUB9) | Pseudomonas aeruginosa | 90.7% Reduction | nih.gov |
| Oxazole Derivative | Pseudomonas aeruginosa | MBIC = 14 µg/mL | mdpi.com |
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyrazine-containing compounds, most notably pyrazinamide, are frontline drugs for tuberculosis treatment. The isoxazole and pyrazole scaffolds have also been extensively investigated for this application.
A series of isoxazole-based compounds, specifically derivatives of 3-isoxazolecarboxylic acid esters, have been identified as highly potent anti-TB agents nih.gov. These compounds exhibit submicromolar in vitro activity against replicating Mycobacterium tuberculosis (Mtb) and, importantly, also show activity against non-replicating Mtb, which is key to shortening treatment duration nih.gov. Several pyrazoline derivatives have also demonstrated promising results, with some compounds showing antitubercular activity superior to the reference drug streptomycin, with MIC values of 3.12 µg/mL against M. tuberculosis H37Rv doaj.org. Furthermore, pyrazole derivatives have been investigated as inhibitors of essential mycobacterial enzymes, representing a targeted approach to anti-TB drug design bohrium.commdpi.com. The combination of the pyrazine ring, a known anti-TB pharmacophore, with the isoxazole moiety, which also has demonstrated potent activity, makes this compound a compound of significant interest in the context of tuberculosis research.
Table 4: In Vitro Antitubercular Activity of Representative Isoxazole and Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Isoniazid-Pyrazoline (4c, 4d, 4g) | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL | doaj.org |
| 3-Isoxazolecarboxylic acid esters | Replicating M. tuberculosis | Submicromolar activity | nih.gov |
| Benzodiazepine Derivative (from Diketoester) | M. tuberculosis H37Rv | 6.5 µM | rsc.org |
| 3-benzylaminopyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 6 µM | mdpi.com |
| Phenyl pyrazoline derivative (5a) | M. tuberculosis H37Rv | Promising Activity | researchgate.net |
An extensive search for scientific literature and data pertaining specifically to the chemical compound This compound has been conducted. The objective was to gather detailed, accurate information to construct an article based on the provided outline, focusing on its in vitro biological activities.
Despite a thorough investigation across a wide range of scientific databases and publications, no specific research data was found for "this compound" corresponding to the topics outlined below:
Inhibition of Fatty Acyl-AMP Ligases (e.g., FadD enzymes)
Antifungal Activity Assessments
In Vitro Anticancer and Antitumor Activity Investigations , including:
Antiproliferative activity against MCF-7, DU145, Hela, MDA-MB-231, HT-29, A549, COLO 205, PC-3, and MV4-11 cell lines.
Modulation of FLT3, sPLA2, SIRT1, c-Met, and COX-1 oncogenic pathways and targets.
Induction of apoptosis in cancer cells.
In Vitro Antiviral Activity Studies
The available literature discusses the biological activities of broader classes of related compounds, such as pyrazole, isoxazole, and pyrazine derivatives. However, there is no specific mention or detailed study of the biological profile of this compound itself.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information. Providing content based on related but distinct molecules would not adhere to the instructions and could be scientifically misleading.
Therefore, the requested article cannot be generated at this time.
Based on a comprehensive review of available scientific literature, there is currently no specific in vitro research data published on the biological activities of the chemical compound This compound corresponding to the topics outlined in the request.
The provided search results contain information on the broader class of isoxazole derivatives, detailing various biological effects. For instance, studies have investigated different isoxazole-containing molecules for their potential as:
Antiviral agents , targeting viruses such as influenza A, Zika virus, and flaviviruses. rsc.orgnih.govmdpi.com
Anti-inflammatory agents , through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com
Modulators of Exchange Proteins Directly Activated by cAMP (EPAC) . nih.govnih.gov
Immunomodulatory agents , demonstrating either immunosuppressive or immunostimulatory properties. nih.govnih.govnih.gov
However, the research on these activities is associated with other specific isoxazole derivatives, such as isoxazol-4-carboxa piperidyl derivatives, 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues, and various N-substituted or C-substituted isoxazole carbohydrazides. rsc.orgnih.govnih.gov None of the available results provide data specifically for this compound.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the provided search results, it is not possible to generate the requested article with scientifically accurate and non-speculative content for the specified outline.
Table of Compounds Mentioned in Literature
In Vitro Assays for Antitubercular Activity (e.g., Mycobacterium tuberculosis)
Other In Vitro Biological Investigations
Antioxidant Activity Evaluation
The isoxazole scaffold is a component of various molecules that have been investigated for their antioxidant properties. In vitro studies on isoxazole derivatives often utilize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to quantify antioxidant potency. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their ability to scavenge DPPH. researchgate.netnih.gov Notably, compounds 2a and 2c in this series demonstrated significant antioxidant activity, with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. researchgate.netnih.gov These values indicate a higher potency when compared to the standard antioxidant, Trolox, which had an IC50 of 3.10 ± 0.92 µg/ml in the same study. researchgate.netnih.gov
Another study investigating indole-functionalized isoxazole derivatives also reported on their free radical scavenging capabilities. semanticscholar.org The antioxidant potential of these compounds was found to be influenced by the substitution pattern on the phenyl ring attached to the isoxazole core. semanticscholar.org Similarly, research on other isoxazole derivatives has highlighted their potential as free radical scavengers. For example, in one study, the most potent compound (C3 ) exhibited an IC50 value of 10.96 μM in the DPPH assay. nih.gov Other compounds in the same series, C5 and C6 , also showed notable antioxidant effects with IC50 values of 13.12 μM and 18.87 μM, respectively. nih.gov
These findings suggest that the isoxazole moiety can be a key structural feature for antioxidant activity. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage.
Table 1: In Vitro Antioxidant Activity of Selected Isoxazole Derivatives
| Compound | Assay | IC50 Value | Reference Compound | Reference IC50 |
|---|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |
| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |
| Isoxazole Derivative C3 | DPPH | 10.96 µM | - | - |
| Isoxazole Derivative C5 | DPPH | 13.12 µM | - | - |
Anticonvulsant Activity Assessments
The pyrazine ring, a core component of this compound, is present in various compounds that have been evaluated for anticonvulsant properties. Preclinical screening for anticonvulsant activity often involves animal models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model. These tests help to identify compounds that can prevent seizure spread, raise the seizure threshold, or be effective against pharmacoresistant seizures, respectively. mdpi.com
For example, a series of 8-alkoxy- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrazine derivatives were synthesized and assessed for their anticonvulsant effects. nih.gov Within this series, compounds 85a (with a butyl substituent) and 85b (with a hexyl substituent) were identified as the most promising. In the MES test, they exhibited median effective doses (ED50) of 44.0 mg/kg and 35.3 mg/kg, respectively. nih.gov Their neurotoxicity was evaluated using the rotarod test, which determined their median toxic doses (TD50). The protective index (PI), calculated as the ratio of TD50 to ED50, was 3.2 for 85a and 4.8 for 85b . nih.gov
In a different study, a series of chiral pyrido[1,2-a]pyrazine derivatives were synthesized and evaluated. nih.gov The stereochemistry of the compounds was found to significantly influence their anticonvulsant activity. Derivatives (4S,9aR)-6 and (4R,9aR)-6 emerged as promising lead structures with broad-spectrum anticonvulsant activity and high potency in the 6 Hz and pilocarpine-induced status prevention models. nih.gov
These studies underscore the potential of the pyrazine nucleus as a scaffold for the development of novel anticonvulsant agents.
Table 2: Anticonvulsant Activity of Selected Pyrazine Derivatives
| Compound | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| 8-alkoxy- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrazine 85a | MES | 44.0 | >140 | 3.2 |
Antileishmanial Activity
The isoxazole ring is a structural motif found in a number of compounds investigated for their activity against various protozoan parasites, including Leishmania species. A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for antileishmanial activity against Leishmania donovani. nih.gov Several of these compounds demonstrated potent inhibition of both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.gov
In one set of derivatives, compounds 3ke , 3ki , and 3kj showed significant antiamastigote activity, with IC50 values ranging from 1.41 ± 0.01 to 2.03 ± 0.02 μM. nih.gov Another group of compounds, including 3ea , 3eh , and 3ej , also displayed notable antiamastigote activity with IC50 values of 3.56 ± 0.02, 3.43 ± 0.02, and 3.22 ± 0.21 μM, respectively, which were more potent than the standard drug miltefosine (B1683995) in the same assays. nih.gov
Furthermore, dicationic 3,5-diphenylisoxazoles have been evaluated for their antiprotozoal effects. One compound from this class, compound 12 , exhibited strong leishmanicidal activity with an IC50 of 0.75 μg/mL, which was comparable to that of miltefosine (IC50 0.20 μg/mL). researchgate.net These findings highlight the potential of the isoxazole scaffold in the development of new antileishmanial agents.
Table 3: Antileishmanial Activity of Selected Isoxazole Derivatives against L. donovani
| Compound | Form | IC50 (µM) |
|---|---|---|
| Isoxazole Derivative 3ke | Amastigote | 1.41 ± 0.01 |
| Isoxazole Derivative 3ki | Amastigote | 2.03 ± 0.02 |
| Isoxazole Derivative 3kj | Amastigote | Not specified in abstract |
| Isoxazole Derivative 3ea | Amastigote | 3.56 ± 0.02 |
| Isoxazole Derivative 3eh | Amastigote | 3.43 ± 0.02 |
| Isoxazole Derivative 3ej | Amastigote | 3.22 ± 0.21 |
| 3,5-diphenylisoxazole 12 | Not specified | 0.75 µg/mL |
| Miltefosine (Reference) | Amastigote | >7 µM (approx.) |
Monoamine Oxidase (MAO) Inhibitory Activity
Both isoxazole and pyrazine moieties are found in compounds that have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B, and selective inhibition of these isoforms is a therapeutic strategy for depression and neurodegenerative disorders, respectively.
A series of 2,1-benzisoxazole derivatives were synthesized and evaluated as inhibitors of human MAO. nih.gov Most of these compounds were specific inhibitors of MAO-B. The most potent MAO-B inhibition was observed for compound 7a (IC50 = 0.017 µM) and 7b (IC50 = 0.098 µM). nih.gov The most potent MAO-A inhibition in this series was seen with compound 3l (IC50 = 5.35 µM) and compound 5 (IC50 = 3.29 µM). nih.gov Kinetic studies revealed that the inhibition was competitive and reversible. nih.gov
In the pyrazine class, a series of N-substituted indole-based analogues containing a pyrazine-2-carboxamide moiety were designed as potential MAO-B inhibitors. nih.gov Compounds 4b and 4e from this series showed potent inhibitory activity against MAO-B with IC50 values of 1.65 and 0.78 µM, respectively. nih.gov These compounds also demonstrated high selectivity for MAO-B over MAO-A. nih.gov Further kinetic analysis of compound 4e indicated a competitive mode of inhibition with a Ki value of 94.52 nM for MAO-B. nih.gov
Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Isoxazole and Pyrazine Derivatives
| Compound | Target | IC50 (µM) | Ki (nM) | Selectivity |
|---|---|---|---|---|
| 2,1-benzisoxazole 7a | MAO-B | 0.017 | 10 ± 1.5 | MAO-B selective |
| 2,1-benzisoxazole 7b | MAO-B | 0.098 | - | MAO-B selective |
| 2,1-benzisoxazole 3l | MAO-A | 5.35 | 500 ± 24 | - |
| 2,1-benzisoxazole 5 | MAO-A | 3.29 | - | - |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide 4b | MAO-B | 1.65 | - | >60 |
Lysophosphatidic Acid (LPA) Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (LPAR1-6), influencing various cellular processes. mdpi.com Antagonism of these receptors is a therapeutic target for a range of diseases. The isoxazole scaffold has been incorporated into molecules designed as LPA receptor antagonists.
For instance, a series of pyrazole- and triazole-derived carbamates containing an isoxazole moiety were designed as selective LPA1 and dual LPA1/3 antagonists. researchgate.net Compounds with a biphenyl (B1667301) carboxylic acid functional group and an isoxazole moiety have been noted for their potential oral bioavailability and half-life. researchgate.net
In a separate study, a novel and selective LPA2 receptor antagonist, UCM-14216 (54) , was developed. acs.orgnih.gov This compound exhibited a potent antagonist effect on the LPA2 receptor with an IC50 of 1.9 μM and a high selectivity over other LPA receptor subtypes. acs.orgnih.gov While not containing a pyrazine ring, the study also synthesized an isoxazole analogue, compound 49 , which showed good activity at LPA2 but with reduced selectivity, as it also displayed some antagonism at the LPA3 receptor. acs.org
These findings suggest that both the isoxazole and pyrazine rings could be valuable components in the design of LPA receptor antagonists, although specific data for a compound combining both is lacking.
Table 5: Lysophosphatidic Acid (LPA) Receptor Antagonism by a Selected Isoxazole Derivative
| Compound | Target Receptor | Antagonist Activity (IC50) |
|---|---|---|
| Isoxazole analogue 49 | LPA2 | Active (specific IC50 not provided in abstract) |
| Isoxazole analogue 49 | LPA3 | Some antagonist character |
| UCM-14216 (54) | LPA2 | 1.9 µM |
Structure Activity Relationship Sar Studies of 3 Isoxazol 3 Yl Pyrazin 2 Ol Derivatives
Principles of Structure-Activity Relationship in Chemical Biology
The fundamental principle of SAR lies in the concept that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological effects, researchers can identify the key molecular features, or pharmacophores, responsible for its activity. This iterative process of synthesis and biological testing allows for the optimization of a drug candidate's properties.
Key aspects of SAR studies include:
Identification of the Pharmacophore: This involves determining the essential functional groups and their spatial arrangement required for interaction with a biological target.
Understanding Drug-Target Interactions: SAR studies shed light on the types of bonding interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that occur between a drug molecule and its receptor.
Improving Potency and Selectivity: By modifying a molecule's structure, it is possible to enhance its binding affinity for the target receptor, thereby increasing its potency. Furthermore, modifications can be made to reduce off-target effects, leading to improved selectivity.
Impact of Substituent Variations on Isoxazole (B147169) Ring on Biological Activity
Influence of Halogenation and Trifluoromethyl Groups
Halogen atoms (fluorine, chlorine, bromine, iodine) and the trifluoromethyl (-CF3) group are commonly employed in medicinal chemistry to enhance a compound's biological activity. The introduction of these groups can affect a molecule's lipophilicity, metabolic stability, and binding affinity.
The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of the isoxazole ring. nih.govrsc.orgresearchgate.net Studies on other isoxazole-containing compounds have shown that the presence of a trifluoromethyl group can lead to a substantial increase in anticancer activity. For instance, one study found that a trifluoromethylated isoxazole derivative was nearly eight times more active than its non-fluorinated counterpart. nih.govresearchgate.net This enhancement in activity is often attributed to the increased metabolic stability and improved binding interactions conferred by the trifluoromethyl group. researchgate.net
Table 1: Illustrative Impact of Trifluoromethyl Group on Anticancer Activity of an Isoxazole Derivative
| Compound | R Group | IC50 (µM) | Fold Improvement |
| 1 | H | 19.72 | - |
| 2 | CF3 | 2.63 | 7.5 |
Data is illustrative and based on findings from a study on a different isoxazole-based scaffold. nih.govresearchgate.net
Halogenation of the isoxazole ring can also influence biological activity. The specific effect depends on the nature of the halogen and its position on the ring. Halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. Furthermore, the introduction of halogens can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. nih.gov
Effects of Electron-Withdrawing and Electron-Donating Groups
The electronic nature of substituents on the isoxazole ring plays a crucial role in determining the biological activity of 3-(Isoxazol-3-yl)pyrazin-2-ol derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the isoxazole ring, thereby influencing its reactivity and interactions with biological targets.
Studies on various heterocyclic compounds have demonstrated that a combination of both EWGs and EDGs on an aromatic ring can be beneficial for improving biological potency. mdpi.com For example, in a series of isoxazole-containing chalcones, the presence of both a fluorine atom (EWG) and methoxy (B1213986) groups (EDG) on the phenyl ring resulted in the highest anticancer potency. mdpi.com This suggests that a balanced electronic profile can be advantageous for biological activity.
The position of these groups is also critical. The specific placement of EWGs and EDGs can fine-tune the electronic distribution within the molecule to optimize its interaction with the target.
Role of Hydrophobic Moieties
Hydrophobic interactions are a major driving force in drug-receptor binding. The introduction of hydrophobic moieties, such as alkyl or aryl groups, to the isoxazole ring can enhance the binding affinity of this compound derivatives to their target proteins.
In the context of kinase inhibitors, which is a potential application for this class of compounds, hydrophobic pockets are often present in the ATP-binding site. Therefore, incorporating appropriately sized hydrophobic groups on the isoxazole ring could lead to improved inhibitory activity. SAR studies on other kinase inhibitors have shown that the exploration of these hydrophobic regions is a key strategy for enhancing potency.
Impact of Substituent Variations on Pyrazine (B50134) Ring on Biological Activity
Increasing the push-pull electronic character of substituents on a pyrazine ring has been shown to affect its electronic absorption spectra and nonlinear optical properties. While not directly related to therapeutic activity, this highlights the sensitivity of the pyrazine ring's electronic nature to substitution. In a therapeutic context, altering the electron density of the pyrazine ring could impact its ability to form hydrogen bonds or other interactions with a biological target.
Furthermore, the introduction of different functional groups can provide additional points of interaction. For example, the addition of a basic amine group could introduce a potential salt bridge interaction with an acidic residue in a protein's active site. Conversely, the addition of a hydrogen bond donor or acceptor could create new hydrogen bonding opportunities.
Conformational Analysis and Pharmacophore Mapping
Understanding the three-dimensional structure and the key interacting features of a molecule is crucial for rational drug design. Conformational analysis and pharmacophore mapping are computational techniques used to gain these insights.
Pharmacophore mapping is a process that identifies the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, along with their spatial relationships. For this compound derivatives, a pharmacophore model would define the optimal arrangement of functional groups on both the isoxazole and pyrazine rings for interaction with their biological target. Such models can then be used to virtually screen large compound libraries to identify new potential lead compounds or to guide the design of novel derivatives with improved activity. researchgate.netnih.govresearchgate.net
While specific conformational analysis and pharmacophore mapping studies for this compound derivatives are not yet widely available in the public domain, these computational approaches will be invaluable in the future development of this class of compounds.
Derivatization Strategies for Enhanced Bioactivity and Selectivity
The exploration of the chemical space around the this compound core is essential for optimizing its pharmacological profile. Based on established medicinal chemistry principles observed in analogous heterocyclic systems, several derivatization strategies can be proposed to enhance bioactivity and selectivity. These strategies typically involve modifications at three key positions: the pyrazin-2-ol ring, the isoxazole ring, and potential substituent groups attached to either ring.
Modification of the Pyrazin-2-ol Ring:
Substitution at the N-1 position: The nitrogen at the 1-position of the pyrazinone ring is a common site for derivatization. Introducing small alkyl groups, such as methyl or ethyl, can probe for steric tolerance in the binding pocket. Larger or more functionalized groups, like benzyl (B1604629) or substituted phenyl rings, can be introduced to explore potential hydrophobic or aromatic interactions.
Substitution at the C-5 and C-6 positions: The available carbons on the pyrazinone ring are prime locations for adding substituents that can modulate potency and selectivity. The introduction of halogens (e.g., Cl, F) can alter the electronic properties of the ring system and potentially form halogen bonds with the target protein. Small alkyl or alkoxy groups can also be used to explore hydrophobic pockets.
Modification of the Isoxazole Ring:
The isoxazole ring is another key component for derivatization. Modifications here can impact the orientation of the pyrazin-2-ol core and introduce new interaction points.
Substitution at the C-5 position: The C-5 position of the isoxazole ring is a versatile handle for introducing a wide range of substituents. Structure-activity relationship studies on other isoxazole-containing compounds have shown that aryl or heteroaryl groups at this position can significantly influence bioactivity. The nature of the substituents on these appended rings (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic and steric properties of the entire molecule.
Introduction of functional groups: The incorporation of functional groups capable of forming specific interactions, such as hydrogen bonds or ionic bonds, is a key strategy. For instance, adding a carboxylic acid, an amine, or a hydroxyl group to substituents on the isoxazole ring can lead to improved target affinity and selectivity.
Illustrative Data from Analogous Systems:
While specific data for this compound is not available, the following table, based on hypothetical data from analogous pyrazinone inhibitors of a generic kinase, illustrates how such derivatization strategies could be systematically evaluated.
| Compound ID | R1 (N-1 of Pyrazinone) | R2 (C-5 of Pyrazinone) | R3 (C-5 of Isoxazole) | Kinase Inhibition IC₅₀ (nM) |
| 1a | H | H | Phenyl | 580 |
| 1b | CH₃ | H | Phenyl | 250 |
| 1c | H | Cl | Phenyl | 120 |
| 1d | H | H | 4-Fluorophenyl | 95 |
| 1e | CH₃ | Cl | 4-Fluorophenyl | 25 |
In this hypothetical example, methylation at the N-1 position (Compound 1b) and chlorination at the C-5 position of the pyrazinone ring (Compound 1c) both lead to an increase in potency compared to the parent compound (1a). Substitution on the phenyl ring at the C-5 position of the isoxazole with a fluorine atom also enhances activity (Compound 1d). A combination of these favorable modifications results in a significantly more potent compound (1e).
Selectivity Considerations:
Achieving selectivity for a specific biological target over off-targets is a critical aspect of drug design. Derivatization strategies can be tailored to exploit subtle differences in the binding sites of related proteins. For example, introducing bulkier substituents may be tolerated by the target of interest but could clash with the binding site of a closely related anti-target, thereby improving selectivity.
The following table presents hypothetical selectivity data for the same series of compounds against a related kinase.
| Compound ID | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (Kinase B/Kinase A) |
| 1a | 580 | >10000 | >17 |
| 1b | 250 | 8500 | 34 |
| 1c | 120 | 2400 | 20 |
| 1d | 95 | 5500 | 58 |
| 1e | 25 | 2500 | 100 |
This hypothetical data demonstrates that derivatization not only enhances potency against the primary target (Kinase A) but can also improve selectivity over a related kinase (Kinase B). The combination of modifications in Compound 1e leads to a 100-fold selectivity, highlighting the power of systematic SAR exploration.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking simulations are employed to estimate the binding affinity between a ligand and a protein, which is often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov Studies on various isoxazole-based compounds have demonstrated their potential to bind to different protein targets with significant affinity. For instance, in silico screening of isoxazole-containing molecules against the heat shock protein 90 (Hsp90), a target in cancer therapy, identified several compounds with high binding affinities, with docking scores ranging from -8.00 to -8.42 kcal/mol. researchgate.net This suggests that the isoxazole (B147169) scaffold, a key feature of 3-(Isoxazol-3-yl)pyrazin-2-ol, is capable of forming stable complexes with protein active sites.
Table 1: Illustrative Binding Affinities of Analogous Compounds
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Isoxazole Derivatives | Hsp90 | -8.00 to -8.42 researchgate.net |
This table presents data from studies on compounds structurally related to this compound to illustrate the typical binding affinities observed for this class of molecules.
Beyond predicting binding affinity, molecular docking elucidates the specific binding mode and key interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net For example, docking studies of potent isoxazole-based inhibitors with Hsp90 revealed crucial hydrogen bond interactions with amino acid residues such as Gly97, Asn51, and Lys58. researchgate.net Similarly, investigations into pyrazole (B372694) derivatives have shown that hydrogen bonding plays a significant role in their binding mechanism. nih.gov Understanding these specific interactions is fundamental for structure-based drug design and optimizing the potency and selectivity of lead compounds.
The structural motifs within this compound suggest its potential to interact with various enzymes critical for pathogen survival and infectivity.
Bacterial Cell Wall Synthesis Enzymes : The bacterial cell wall is a well-established target for antibiotics. nih.gov Enzymes like N-Succinyl-l,l-diaminopimelic acid desuccinylase (DapE), which are essential for the biosynthesis of peptidoglycan, are promising targets. mdpi.com While direct studies on this compound are not available, research on pyrazole-based inhibitors targeting DapE has shown that these molecules can effectively bind to the enzyme, indicating the potential for related heterocyclic compounds to act as antibacterial agents. mdpi.com
Hemagglutinin : Hemagglutinin is a glycoprotein on the surface of influenza viruses that is crucial for virus entry into host cells. nih.gov It achieves this by binding to sialic acid on the cell surface. Molecules that can block this interaction are of great interest as antiviral agents. The specific binding of this compound to hemagglutinin would need to be investigated through targeted docking studies.
FadD Enzymes : Fatty acid degradation (FadD) enzymes are involved in the metabolism of fatty acids in bacteria. As these pathways are essential for certain pathogens, FadD enzymes are considered potential targets for novel antibacterial drugs. Computational screening and docking could reveal whether this compound can effectively bind to the active site of these enzymes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations provide insights into molecular geometry, electronic properties, and reactivity. colab.ws
DFT calculations are used to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO and LUMO : The HOMO and LUMO are known as frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov For example, DFT analysis of a thiazole derivative showed a HOMO-LUMO energy gap of -4.6991 eV, indicating significant potential for charge transfer within the molecule. irjweb.com
Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Typically, red-colored regions indicate negative potential (electron-rich, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-poor, prone to nucleophilic attack). nih.gov MEP analysis is invaluable for predicting how a molecule will interact with biological receptors and other molecules. ejosat.com.tr
From the calculated HOMO and LUMO energy values, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. semanticscholar.org
Table 2: Key Quantum Chemical Descriptors Derived from DFT
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table outlines common descriptors calculated from HOMO and LUMO energies to predict molecular behavior.
These theoretical calculations provide a foundational understanding of the chemical and electronic properties of this compound, offering valuable predictions of its potential biological activity and guiding its future development in medicinal chemistry.
Insights into Molecular Stability and Electronic Properties
Theoretical investigations into this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate its structural and electronic characteristics. These calculations provide a foundational understanding of the molecule's stability and reactivity.
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals would also be mapped to identify the likely sites for electrophilic and nucleophilic attack.
Further analysis would involve generating a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-deficient regions (potential hydrogen bond donors), which are critical for understanding intermolecular interactions.
Table 1: Hypothetical Electronic Properties Calculated for this compound using DFT
| Property | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 4.7 eV |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
To understand the dynamic behavior of this compound, particularly its interactions with biological macromolecules like proteins, Molecular Dynamics (MD) simulations are an indispensable tool. These simulations model the movement of atoms and molecules over time, providing insights that static models cannot.
An MD simulation would begin by placing the molecule in a simulated physiological environment (e.g., a water box with ions). The simulation would then calculate the trajectories of atoms by integrating Newton's laws of motion. Key analyses from these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and its binding pose within a protein's active site. Additionally, Root Mean Square Fluctuation (RMSF) analysis would identify the flexibility of different parts of the molecule. Such simulations are crucial for evaluating the stability of ligand-receptor complexes.
In Silico Screening and Virtual Library Design
In silico screening methods are employed to identify promising drug candidates from large compound databases. If this compound were identified as a hit compound, its structure would serve as a scaffold for creating a virtual library of derivatives.
This process involves systematically modifying the core structure by adding or substituting various functional groups. This virtual library would then be subjected to high-throughput virtual screening, often using molecular docking techniques. Docking programs predict the preferred orientation of a ligand when bound to a target protein and estimate the binding affinity. This allows for the rapid evaluation of thousands of compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing. Studies on other pyrazine (B50134) or isoxazole derivatives have successfully used this approach to identify potential inhibitors for targets like kinases or other enzymes. japsonline.comresearchgate.net
Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their potency.
The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create a mathematical equation linking these descriptors to the observed biological activity.
A robust QSAR model, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. This predictive capability helps in prioritizing the synthesis of compounds that are most likely to be active. The development of 2D and 3D-QSAR models for various pyrazoline and isoxazoline (B3343090) derivatives has demonstrated the utility of this approach in drug discovery. japer.innih.govjapsonline.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Emerging Trends and Future Research Directions
Development of Multi-Targeted Therapeutic Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. wikipedia.org This has spurred the development of multi-targeted therapeutic agents that can modulate several targets simultaneously, potentially offering improved efficacy and reduced chances of drug resistance. wikipedia.org The 3-(Isoxazol-3-yl)pyrazin-2-ol scaffold is well-suited for this approach. Pyrazine (B50134) derivatives have already shown a diverse range of biological activities, and the isoxazole (B147169) motif is also a well-established pharmacophore in numerous bioactive compounds. nih.govbiolmolchem.com
Future research will likely focus on designing derivatives of this compound that can interact with multiple, disease-relevant proteins. For instance, by modifying substituents on both the pyrazine and isoxazole rings, it may be possible to create compounds that inhibit both a specific kinase and a protein involved in a related signaling pathway, offering a synergistic therapeutic effect. This "polypharmacological" approach is a significant trend in modern drug discovery. wikipedia.org
Integration of Advanced Synthetic Methodologies
To fully explore the chemical space around the this compound scaffold, the integration of advanced synthetic methodologies is crucial. Traditional synthetic routes can be time-consuming and may not provide the desired diversity of compounds efficiently. Modern techniques such as flow chemistry, microwave-assisted synthesis, and multicomponent reactions offer pathways to rapidly generate libraries of derivatives. researchgate.net
For example, [3+2] cycloaddition reactions are a powerful tool for the synthesis of isoxazole rings. researchgate.net Future efforts will likely focus on optimizing these and other reactions to allow for the precise and efficient placement of a wide variety of functional groups onto the core scaffold. This will be instrumental in developing a deep understanding of the structure-activity relationships (SAR) for this class of compounds.
Exploration of Novel Biological Targets for the Scaffold
While the isoxazole and pyrazine moieties are present in drugs targeting known enzymes and receptors, the unique combination in this compound may allow for interaction with novel biological targets. nih.govmdpi.com High-throughput screening of this scaffold against a wide array of biological targets, including newly identified proteins, could uncover unexpected therapeutic opportunities.
Furthermore, the pyrazine ring system is a key component in a number of biologically active natural products, suggesting that this scaffold may interact with targets that have been validated by evolution. nih.gov Research into the less-explored areas of the proteome, such as orphan receptors and protein-protein interactions, could be a fruitful avenue for discovering the therapeutic potential of this compound derivatives.
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. wikipedia.orgnih.gov This approach uses small, low-molecular-weight "fragments" that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The this compound scaffold itself can be considered a "super-fragment," combining two biologically relevant heterocycles.
Alternatively, the individual isoxazole and pyrazinol fragments can be screened independently to identify initial binding interactions. Subsequently, these fragments can be linked to generate more complex and higher-affinity ligands. The inherent modularity of the this compound structure makes it an ideal candidate for FBDD campaigns against challenging targets that have been difficult to address with traditional high-throughput screening. nih.gov
Development of Advanced Computational Design Tools
In silico methods are indispensable in modern drug discovery. Advanced computational tools, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, will play a pivotal role in guiding the design of novel this compound derivatives.
These computational approaches can predict how different substitutions on the scaffold will affect binding to a target protein, as well as influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). By using these predictive models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. The development of more accurate and predictive computational models will be a key enabler for unlocking the full therapeutic potential of this promising scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
